Boc-MeN-PEG5-OH is a specialized compound that combines polyethylene glycol with a Boc (tert-butyloxycarbonyl) protected amino group. This compound is significant in various scientific applications, particularly in drug delivery and bioconjugation due to its hydrophilic properties and ability to enhance solubility and stability of therapeutic agents. The structure of Boc-MeN-PEG5-OH allows for functionalization, making it a versatile tool in biochemical research.
Boc-MeN-PEG5-OH can be synthesized from commercially available polyethylene glycol derivatives and amino acids. The synthesis often involves the use of protecting groups to prevent unwanted reactions during the functionalization process.
Boc-MeN-PEG5-OH is classified as a polymeric compound, specifically a polyethylene glycol derivative. It falls under the category of bioconjugates, which are used extensively in biomedical applications for their ability to modify biological molecules.
The synthesis of Boc-MeN-PEG5-OH typically involves several steps:
The reaction conditions typically involve stirring in an inert solvent such as dimethylformamide or acetonitrile at room temperature for several hours. The success of the reaction can be monitored using methods like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of Boc-MeN-PEG5-OH consists of:
This structure contributes to its hydrophilicity and ability to solubilize hydrophobic compounds.
The molecular formula can be represented as . The molecular weight is approximately 245 g/mol, depending on the specific PEG chain length and modifications applied during synthesis.
Boc-MeN-PEG5-OH can participate in various chemical reactions:
The reactions typically require careful control of pH and temperature to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm successful modifications.
The mechanism by which Boc-MeN-PEG5-OH exerts its effects primarily involves enhancing the solubility and stability of therapeutic agents. When conjugated to drugs, it improves their pharmacokinetic profiles by increasing circulation time and reducing renal clearance.
Studies have shown that PEGylated compounds exhibit significantly prolonged half-lives in vivo compared to their non-PEGylated counterparts, making them more effective for therapeutic applications.
Boc-MeN-PEG5-OH has several scientific uses:
The development of polyethylene glycol (PEG) linkers represents a transformative advancement in bioconjugation chemistry. Initial PEG applications focused on polydisperse mixtures (e.g., PEG 6000) to reduce protein immunogenicity and prolong plasma half-life. The 1990 FDA approval of Adagen® (pegademase bovine) marked the first clinical validation of this technology, demonstrating how PEGylation mitigates immune recognition while enhancing pharmacokinetics [7]. Subsequent innovations enabled precise control over PEG chain lengths, transitioning from heterogeneous mixtures to monodisperse derivatives like discrete PEG5 (containing five ethylene glycol units). This evolution facilitated reproducible spacer arm engineering, with defined lengths optimizing biomolecular interactions in drug delivery systems [1] [7].
Table 1: Milestones in PEGylated Drug Development
Year | Drug (Trade Name) | PEGylated Entity | Clinical Impact | |
---|---|---|---|---|
1990 | Adagen® | Adenosine deaminase | First FDA-approved PEGylated drug for SCID | |
2002 | Neulasta® | Granulocyte colony-stimulating factor | Reduced dosing frequency for neutropenia | |
2021 | Skytrofa® | Human growth hormone | Weekly vs. daily dosing for growth deficiency | |
2024 | Yorvipath™ | Parathyroid hormone | First long-acting therapy for hypoparathyroidism | [7] |
Tert-butoxycarbonyl (Boc) protection enables chemoselective amine modification—a cornerstone of controlled bioconjugation. The Boc group’s orthogonal stability allows it to withstand diverse reaction conditions while being readily cleaved by trifluoroacetic acid or hydrochloric acid without disrupting peptide bonds or PEG linkages [2]. This acid-labile characteristic permits sequential functionalization: the protected amine remains inert during initial conjugation via a hydroxyl, carboxyl, or azide handle, followed by deprotection to reveal a nucleophilic amine for secondary modifications. In drug development, this strategy enables controlled PEGylation of lysine residues or terminal amines, minimizing uncontrolled crosslinking while maintaining bioactivity [2] [6]. Boc deprotection kinetics have been optimized using scavengers (e.g., anisole) to prevent alkylation side reactions, ensuring >95% fidelity in amine regeneration for subsequent coupling steps [2].
Tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate (Boc-MeN-PEG5-OH) exemplifies the convergence of PEG spacer technology and protective group chemistry. This heterobifunctional linker features: (i) a Boc-protected amine enabling controlled deprotection for sequential conjugation, and (ii) a terminal hydroxyl facilitating esterification, etherification, or surface immobilization [3] [8]. The pentaethylene glycol (PEG5) spacer confers unique advantages over shorter-chain analogs:
Table 2: Boc-MeN-PEG5-OH Characteristics
Property | Specification | Functional Role | |
---|---|---|---|
Molecular Formula | C15H31NO7 | Enables exact mass quantification | |
Boc Deprotection Conditions | 3M HCl in ethyl acetate or 50% TFA/DCM | Orthogonal to PEG stability | |
Hydroxyl Reactivity | pKa ~15–16 | Compatible with carbodiimide coupling | |
Storage Stability | -5°C in anhydrous conditions | Prevents hydrolysis of carbamate bond | [3] [8] |
Applications span peptide synthesis (orthogonal protection strategies), antibody-drug conjugates (hydrophilic spacer for payload solubilization), and surface functionalization (hydroxyl-directed immobilization followed by amine-mediated labeling) [7] [8]. The 2025 study by Zheng et al. demonstrated its utility in mucoadhesive eye drops, where Boc-MeN-PEG5-OH linked cyclosporine to chitosan, enhancing corneal retention without compromising drug release kinetics [8].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3